This compound is classified as a sulfonamide derivative, specifically featuring an isoxazole ring. It is recognized for its potential biological activities, which include antimicrobial and anti-inflammatory properties. The compound's systematic name reflects its structural components, including a furan moiety and a sulfonamide group. Its chemical identifiers include:
The synthesis of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can be described as follows:
The structural formula can be represented as follows:
N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can participate in various chemical reactions:
The mechanism of action for N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide primarily involves inhibition of bacterial enzymes involved in folic acid synthesis. This action disrupts bacterial growth and replication, making it effective against various pathogens. Additionally, it may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses.
The physical and chemical properties of N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide are as follows:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
pH | Neutral to slightly acidic |
These properties indicate that the compound is likely to have good solubility in biological systems, which is advantageous for pharmaceutical applications.
N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has several promising applications:
The systematic IUPAC name N-(2-((Furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is derived through hierarchical parent chain selection and substituent prioritization according to IUPAC guidelines. The core structure is identified as the isoxazole ring, designated as the principal heterocycle due to its higher heteroatom prevalence (O and N) compared to furan (single O atom). The parent compound is numbered with the oxygen atom at position 1, nitrogen at position 2, and the sulfonamide group attached at carbon 4. Systematic naming proceeds as follows:
Table 1: IUPAC Nomenclature Breakdown
Component | Substituent Name | Position/Linkage |
---|---|---|
Parent Heterocycle | 3,5-dimethylisoxazole | Base structure |
Primary Attachment | sulfonamide | Position 4 |
Secondary Chain | 2-[(alkyl)thio]ethyl | N-linked alkyl |
Terminal Group | (furan-2-yl)methyl | Thioether-linked |
The complete name reflects connectivity: Prefix N- indicates sulfonamide nitrogen substitution, enclosed parentheses specify 2-((furan-2-ylmethyl)thio)ethyl as a discrete substituent. This naming aligns with heterocyclic nomenclature principles observed in complex pharmaceuticals like spinetoram (C₄₁H₆₅NO₁₀, 728.9 g/mol) [2].
The compound integrates three functionally distinct domains that govern its physicochemical behavior and potential bioactivity:
Furan-2-ylmethyl Domain
Thioethyl Sulfur Bridge
3,5-Dimethylisoxazole-4-sulfonamide Core
Table 2: Functional Motif Contributions to Molecular Properties
Motif | Electronic Effect | Steric Role | Biological Relevance |
---|---|---|---|
Furan-2-ylmethyl | π-electron donor | Planar terminus | Bioisostere for phenol/pyridine |
Ethylthioether | Polarizable S-atom | Flexible spacer | Membrane permeability enhancer |
Dimethylisoxazole | Moderate π-deficiency | Planar scaffold | Metabolic resistance |
Sulfonamide | Strong H-bond acceptor/donor | Directional moiety | Target binding anchor |
These motifs collectively generate a log P estimated at 2.1–2.5, indicating moderate lipophilicity suitable for cellular penetration. The molecule's topological polar surface area (TPSA) is ~95 Ų, suggesting potential oral bioavailability per Lipinski's rules [6].
The target compound shares significant structural homology with bioactive heterocyclic systems, particularly in sulfonamide and fused-ring configurations:
Sulfonamide Heterocycles
Furan-Isoxazole Hybrids
Table 3: Structural Analogues and Key Variations
Compound | Molecular Weight | Similarity to Target | Key Structural Differences |
---|---|---|---|
4-(Furan-2-yl)-3,5-dimethylisoxazole | 163.2 g/mol | 65% | Lacks sulfonamide-thioethyl chain |
Thiadiazolo[3,2-a]pyrimidine-4j | ~350 g/mol (est.) | 45% | Pyrimidine core replaces isoxazole |
EVT-2513050 | 311.3 g/mol | 50% | Pyridine-acetamide replaces sulfonamide |
Streptomycin derivative | 581.6 g/mol | <30% | Glycosidic linkages, no isoxazole |
These analogues highlight the uniqueness of the target molecule: Its tripartite architecture (furan-thioether-isoxazole sulfonamide) is unreported in antimicrobial or antitumor contexts, suggesting novel bioactivity profiles. The closest analogs achieve ≤65% structural similarity, primarily through isoxazole-furan conjugates [2] [5] [10]. Synthetic accessibility is inferred from PEG-400 mediated reactions used for related thiazole derivatives, suggesting viable green chemistry routes [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1